REACTION_CXSMILES
|
CC1N(C)[N:6](C2C=CC=CC=2)[C:4](=[O:5])C=1N.C1C(=O)NC(=O)N(C2OC(COP(OC3C(O)C([N:41]4[C:47](=[O:48])[NH:46][C:44](=[O:45])[CH:43]=[CH:42]4)OC3CO)(O)=O)C(O)C2O)C=1.[NH3:53]>P([O-])([O-])([O-])=O>[NH:46]1[C:44](=[O:45])[C:43]2[NH:6][C:4](=[O:5])[NH:53][C:42]=2[NH:41][C:47]1=[O:48] |f:1.2|
|
Name
|
|
Quantity
|
1 μmol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)N(N1C)C=2C=CC=CC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To each of the mixtures was added a reagent
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
using purified water as a control
|
Type
|
CUSTOM
|
Details
|
The results obtained
|
Name
|
|
Type
|
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |